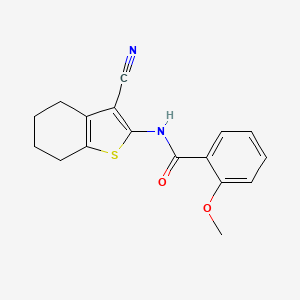
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group, a hydroxypropyl chain, and a dimethylsulfamoyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain can be added via nucleophilic substitution or addition reactions.
Benzamide Core Formation: The benzamide core is usually synthesized through the reaction of an amine with a benzoyl chloride derivative.
Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be introduced using dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(methylsulfamoyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(ethylsulfamoyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(propylsulfamoyl)benzamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-17(2)22(20,21)13-7-5-12(6-8-13)15(19)16-10-9-14(18)11-3-4-11/h5-8,11,14,18H,3-4,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQICMCOVKJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2602951.png)
![3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2602954.png)
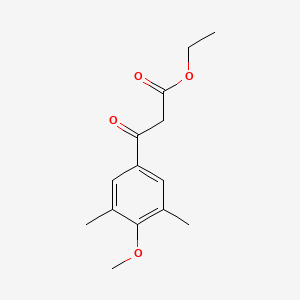
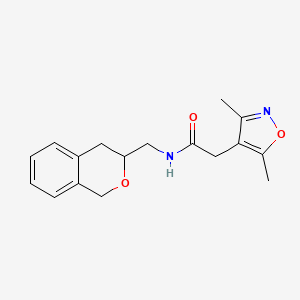
![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2602959.png)
![4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602960.png)
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)
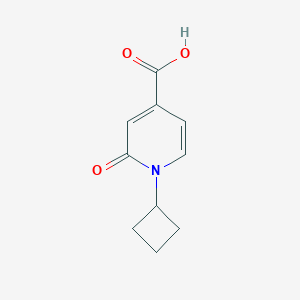
![2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2602968.png)
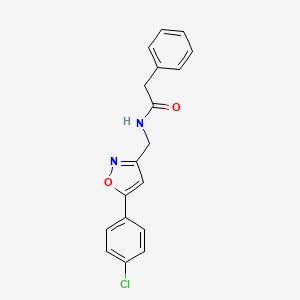
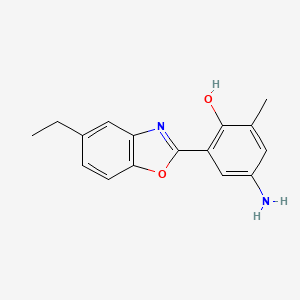
![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)
